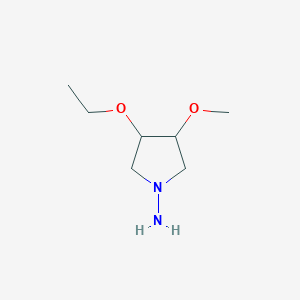
3-Ethoxy-4-methoxypyrrolidin-1-amine
描述
3-Ethoxy-4-methoxypyrrolidin-1-amine is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Ethoxy-4-methoxypyrrolidin-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxy and methoxy groups. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : Approximately 217.26 g/mol
- Structural Features : The compound features a pyrrolidine ring with ethoxy and methoxy substituents, which enhance its solubility and interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
1. Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which may protect cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
2. CNS Activity
Studies suggest that this compound may influence central nervous system (CNS) functions. Its structural analogs are often evaluated for neuroactive effects, indicating potential applications in treating neurological disorders.
3. Antimicrobial Activity
Similar compounds have shown the ability to inhibit bacterial growth, suggesting that this compound may possess antimicrobial properties. This activity warrants further investigation for potential use as an antibiotic agent.
The biological activity of this compound is likely mediated through its interactions with various biological molecules, including enzymes and receptors. Preliminary studies indicate:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
- Gene Expression Modulation : It may affect gene expression profiles, impacting cellular processes such as proliferation and apoptosis.
Case Studies
- Cellular Studies : In vitro studies have shown that this compound can alter cell signaling pathways related to oxidative stress response, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
- Animal Models : Research utilizing animal models has demonstrated the compound's efficacy in reducing inflammation and promoting neuroprotection, suggesting its utility in treating neurodegenerative diseases.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring, ethoxy, methoxy | Antioxidant, CNS activity, antimicrobial |
| 1-(Pyrrolidin-3-yl)-2-methylpropan-1-one | Pyrrolidine ring, ketone | Analgesic properties |
| 4-Methylpyrrolidine | Simple pyrrolidine structure | Neuroactive effects |
| 3-(Ethoxycarbonyl)pyrrolidine | Ethoxy group, carbonyl | Antimicrobial activity |
属性
IUPAC Name |
3-ethoxy-4-methoxypyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-11-7-5-9(8)4-6(7)10-2/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEVQSFKAFLFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















